molecular formula C16H14 B12682250 6b,7,10,10a-Tetrahydrofluoranthene CAS No. 58485-91-9

6b,7,10,10a-Tetrahydrofluoranthene

Cat. No.: B12682250
CAS No.: 58485-91-9
M. Wt: 206.28 g/mol
InChI Key: BSRLDUKWCMTJNQ-UHFFFAOYSA-N
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Description

6b,7,10,10a-Tetrahydrofluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C16H14 This compound is a derivative of fluoranthene, characterized by the addition of hydrogen atoms to specific positions on the fluoranthene structure, resulting in a partially saturated hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6b,7,10,10a-Tetrahydrofluoranthene can be achieved through several methods. One common approach involves the hydrogenation of fluoranthene under specific conditions. This process typically requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), and is carried out under high pressure and temperature to ensure complete hydrogenation of the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation reactors where fluoranthene is subjected to hydrogen gas in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity, ensuring the efficient production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 6b,7,10,10a-Tetrahydrofluoranthene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6b,7,10,10a-Tetrahydrofluoranthene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6b,7,10,10a-Tetrahydrofluoranthene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

58485-91-9

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

6b,7,10,10a-tetrahydrofluoranthene

InChI

InChI=1S/C16H14/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-6,9-10,12-13H,7-8H2

InChI Key

BSRLDUKWCMTJNQ-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1C3=CC=CC4=C3C2=CC=C4

Origin of Product

United States

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